![molecular formula C20H20N2O5S B2459579 4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-methylbutanamide CAS No. 941900-50-1](/img/structure/B2459579.png)
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-methylbutanamide
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Overview
Description
Scientific Research Applications
- Pharmacological studies revealed that some derivatives exhibited marked antiproliferative activity against cancer cell lines, surpassing the reference drug sorafenib .
- Single crystals of DSDNS were successfully grown from a methanol-acetonitrile medium using low-temperature slow evaporation solution technique .
Anticancer Activity
Organic Crystal Growth
Selective Oxidation Catalyst
Mechanism of Action
Target of Action
The compound is known to possess an n, o-bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions .
Mode of Action
The mode of action of this compound involves the functionalization of inert nonreactive C-H bonds . This is a powerful strategy for expedient chemical bonds, providing rapid access to desired products and synthetic targets . The compound’s N, O-bidentate directing group plays a key role in this process, promoting the formation of cyclometallated complexes .
Biochemical Pathways
The functionalization of c-h bonds could result in a reduction in waste and saving of materials/chemicals, as well as shortening the number of steps in chemical synthesis . This suggests that the compound may influence various biochemical pathways by altering the efficiency and economy of chemical reactions.
Result of Action
The compound’s ability to functionalize c-h bonds suggests it may have significant effects on molecular structures and cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-methyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide. It’s worth noting that the functionalization of C-H bonds could be an environmentally benign approach, suggesting that the compound’s action may be influenced by green science principles .
properties
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-21-18(23)8-5-11-22(2)28(26,27)13-9-10-16-17(12-13)20(25)15-7-4-3-6-14(15)19(16)24/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHSWNMBAQEMLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-methylbutanamide |
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